3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone
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Overview
Description
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone is a synthetic organic compound with the molecular formula C11H5ClF4O2 It is characterized by the presence of a chromone core substituted with a chloro group and a tetrafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone typically involves the reaction of chromone derivatives with chloro and tetrafluoroethyl reagents. One common method involves the use of 3-chlorochromone as a starting material, which undergoes a nucleophilic substitution reaction with 1,1,2,2-tetrafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone can undergo various chemical reactions, including:
Oxidation: The chromone core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromone to dihydrochromone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products Formed
Reduction: Dihydrochromone derivatives, which may have biological activity.
Substitution: Various substituted chromone derivatives with potential pharmaceutical applications.
Scientific Research Applications
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone involves its interaction with specific molecular targets. The chromone core can interact with enzymes and receptors, modulating their activity. The chloro and tetrafluoroethyl groups may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)benzofuran: Similar structure but with a benzofuran core instead of chromone.
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)coumarin: Contains a coumarin core, differing in the oxygen heterocycle.
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)quinoline: Features a quinoline core, offering different electronic properties.
Uniqueness
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone is unique due to its specific substitution pattern on the chromone core, which imparts distinct chemical and biological properties
Biological Activity
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone is a synthetic chromone derivative that has garnered attention for its potential biological activities. Chromones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a chromone backbone substituted with a chlorine atom and a tetrafluoroethyl group. The presence of the tetrafluoroethyl moiety significantly influences its chemical reactivity and biological properties.
Anticancer Activity
Research indicates that chromone derivatives exhibit notable anticancer properties. For instance, studies have shown that certain chromones induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Chromones may inhibit cell proliferation and promote apoptosis via the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
- Case Study : A study assessing the cytotoxic effects of various chromones found that derivatives similar to this compound demonstrated IC50 values in the micromolar range against several cancer cell lines (e.g., MDA-MB-231) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 (Breast Cancer) | X.X |
Other Chromones | A549 (Lung Cancer) | Y.Y |
Antimicrobial Activity
Chromones have been widely studied for their antimicrobial properties. The specific compound has shown promising results against various pathogens:
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
- Case Study : In vitro tests revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | X µg/mL |
Escherichia coli | Y µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of chromones have also been documented. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses:
- Research Findings : Studies suggest that chromones can reduce the expression of COX-2 and TNF-alpha in activated macrophages .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Chromones may act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound could modulate receptor activity related to cell signaling pathways.
Properties
Molecular Formula |
C11H5ClF4O2 |
---|---|
Molecular Weight |
280.60 g/mol |
IUPAC Name |
3-chloro-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |
InChI |
InChI=1S/C11H5ClF4O2/c12-7-8(17)5-3-1-2-4-6(5)18-9(7)11(15,16)10(13)14/h1-4,10H |
InChI Key |
YINMKSOHIKBPQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C(C(F)F)(F)F)Cl |
Origin of Product |
United States |
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